Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. Glycine and Alanine Analogs
The target compound exhibits a computed XLogP3-AA value of 1.7 [1], which is 0.9 to 1.1 log units higher than the glycine analog (2-{[4-(dimethylsulfamoyl)phenyl]formamido}acetic acid, XLogP3-AA = 0.8) [2] and 0.7 log units higher than the alanine analog (2-{[4-(dimethylsulfamoyl)phenyl]formamido}propanoic acid, XLogP3-AA = 1.0) [3]. This difference places the leucine derivative in a more favorable lipophilicity range for passive membrane permeability, while the shorter-chain analogs fall below the typical optimal range (XLogP 1–3) for cell-based assays.
| Evidence Dimension | Partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | Glycine analog: XLogP3-AA = 0.8; Alanine analog: XLogP3-AA = 1.0 |
| Quantified Difference | Δ 0.9 (vs glycine analog); Δ 0.7 (vs alanine analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Lipophilicity directly influences passive membrane permeability and non-specific protein binding; a 0.7–0.9 log unit increase can translate to a measurable improvement in cellular uptake for screening libraries.
- [1] PubChem. (2024). Computed Properties for CID 16227328. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16227328 View Source
- [2] PubChem. (2024). Computed Properties for CID 10166228 (2-{[4-(dimethylsulfamoyl)phenyl]formamido}acetic acid). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10166228 View Source
- [3] PubChem. (2024). Computed Properties for CID 16235489 (2-{[4-(dimethylsulfamoyl)phenyl]formamido}propanoic acid). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/16235489 View Source
